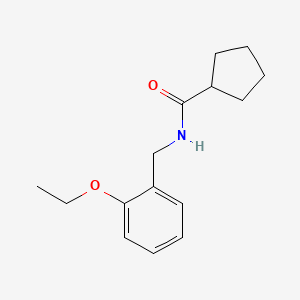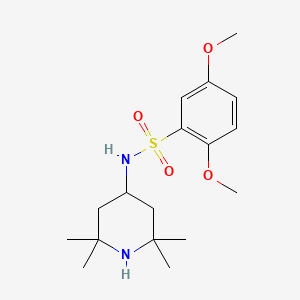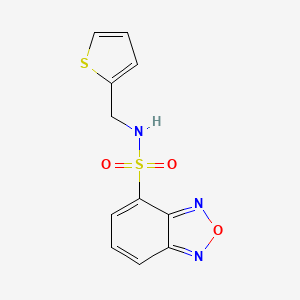
N-(2-ethoxybenzyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxybenzyl)cyclopentanecarboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancer cells, making it an attractive target for cancer therapy. ABT-199 has shown promising results in preclinical and clinical studies for the treatment of various hematological malignancies.
Mechanism of Action
N-(2-ethoxybenzyl)cyclopentanecarboxamide binds to the hydrophobic groove of BCL-2, thereby blocking its anti-apoptotic function. This leads to the release of pro-apoptotic proteins, such as BAX and BAK, which initiate the intrinsic pathway of apoptosis. This compound has a high affinity for BCL-2, but not for other anti-apoptotic BCL-2 family members, such as BCL-XL or MCL-1.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that express low levels of BCL-2. This selectivity is due to the differential expression of BCL-2 in cancer cells versus normal cells. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as rituximab and venetoclax. However, this compound can also cause thrombocytopenia, which is a common adverse effect of BCL-2 inhibitors.
Advantages and Limitations for Lab Experiments
N-(2-ethoxybenzyl)cyclopentanecarboxamide has several advantages for lab experiments, including its high affinity for BCL-2, its selectivity for cancer cells over normal cells, and its ability to sensitize cancer cells to other chemotherapeutic agents. However, this compound has limitations, such as its potential to cause thrombocytopenia and its inability to target other anti-apoptotic BCL-2 family members, such as BCL-XL or MCL-1.
Future Directions
There are several future directions for the development of N-(2-ethoxybenzyl)cyclopentanecarboxamide and other BCL-2 inhibitors. One direction is to combine this compound with other targeted therapies, such as PI3K inhibitors or CDK4/6 inhibitors, to enhance its efficacy. Another direction is to develop BCL-XL or MCL-1 inhibitors to target cancer cells that are resistant to this compound. Additionally, there is a need to identify biomarkers that can predict the response to this compound and other BCL-2 inhibitors, to enable personalized therapy for cancer patients.
Synthesis Methods
The synthesis of N-(2-ethoxybenzyl)cyclopentanecarboxamide involves several steps, including the reaction of 2-ethoxybenzylamine with cyclopentanone to form the corresponding imine. The imine is then reduced to the amine using sodium borohydride, followed by the reaction with ethyl chloroformate to form the carbamate. The final step involves the reaction of the carbamate with 4-nitrophenyl chloroformate to form the final product, this compound.
Scientific Research Applications
N-(2-ethoxybenzyl)cyclopentanecarboxamide has been extensively studied for its potential use in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM). Preclinical studies have shown that this compound induces apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that express low levels of BCL-2. Clinical trials have demonstrated the efficacy of this compound in patients with relapsed or refractory CLL and AML.
properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-18-14-10-6-5-9-13(14)11-16-15(17)12-7-3-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMYKNJDDLLTME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-3-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5328514.png)
![3,4,5-triethoxy-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5328526.png)


![5'-methyl-1-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5328537.png)
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5328541.png)
![3-[(dimethylamino)methyl]-1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5328546.png)

![7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5328560.png)
![4-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl methanesulfonate](/img/structure/B5328569.png)
![N~3~-(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5328580.png)
![1-methyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5328581.png)
![methyl 2-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}benzoate](/img/structure/B5328582.png)
![N-(1H-imidazol-2-ylmethyl)-1'-[(6-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5328591.png)